molecular formula C15H16N2O3S B4442291 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide

4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide

Cat. No. B4442291
M. Wt: 304.4 g/mol
InChI Key: ZVWCYRVHLRBPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of organic molecules called benzamides. It is a histone deacetylase (HDAC) inhibitor that has been found to have potential in the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mechanism of Action

4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors like 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide can cause changes in the chromatin structure of cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can cause changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It can also induce the expression of genes involved in immune system activation and inflammation. In animal models, 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been found to enhance synaptic plasticity and improve memory function. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor that can be used to study the role of HDAC enzymes in various cellular processes. It has also been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and development. However, 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has some limitations as well. It is a synthetic compound that may have off-target effects, and its activity may be influenced by factors such as cell type and culture conditions.

Future Directions

There are several future directions for research on 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific cancer types. Another area of interest is the study of the effects of 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide on the immune system, as it has been shown to induce the expression of genes involved in immune system activation. Additionally, further research is needed to understand the mechanisms underlying the effects of 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide on synaptic plasticity and memory function, and to determine its potential in the treatment of neurological disorders.

Scientific Research Applications

4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors like 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide can cause changes in the chromatin structure of cancer cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to be effective against various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer.
In addition to its anticancer properties, 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been studied for its potential in the treatment of neurological disorders. HDAC inhibitors have been found to enhance synaptic plasticity and improve memory function in animal models of Alzheimer's disease and other cognitive disorders. 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis.

properties

IUPAC Name

3-(methanesulfonamido)-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-8-9-12(10-14(11)17-21(2,19)20)15(18)16-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWCYRVHLRBPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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